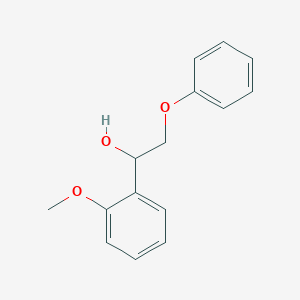

1-(2-Methoxyphenyl)-2-phenoxyethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-2-phenoxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-15-10-6-5-9-13(15)14(16)11-18-12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKSVVKZTGHKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 2 Methoxyphenyl 2 Phenoxyethanol

Historical and Current Synthetic Routes to 1-(2-Methoxyphenyl)-2-phenoxyethanol

The synthesis of this compound is not extensively detailed in dedicated literature; however, its preparation can be inferred from established organic synthesis principles and procedures for analogous compounds. Two primary synthetic strategies are considered the most viable: a two-step approach involving etherification followed by reduction, and an alternative route via the ring-opening of an epoxide.

The most probable and versatile method follows a two-step sequence:

Williamson Ether Synthesis: This classic method is employed to form the phenoxy ether bond, creating an intermediate ketone, 2-(2-methoxyphenoxy)-1-(2-methoxyphenyl)ethanone.

Ketone Reduction: The subsequent reduction of the keto group yields the target secondary alcohol, this compound.

An alternative approach involves:

Epoxide Ring-Opening: This method utilizes a pre-formed epoxide, 2-(2-methoxyphenyl)oxirane (B139928), which undergoes nucleophilic attack by phenol (B47542) to directly form the target compound.

Etherification and Alcohol Formation Reactions

Etherification via Williamson Synthesis

The Williamson ether synthesis is a cornerstone of ether formation and is well-suited for preparing the intermediate, 2-(2-methoxyphenoxy)-1-(2-methoxyphenyl)ethanone. numberanalytics.comnih.govwikipedia.orgwikipedia.org This S_N2 reaction involves a nucleophilic attack of a phenoxide ion on an electrophilic carbon bearing a suitable leaving group. numberanalytics.commasterorganicchemistry.com

In the context of synthesizing the intermediate for this compound, the reaction proceeds between sodium phenoxide (generated in situ from phenol and a base) and 2-bromo-1-(2-methoxyphenyl)ethanone. The bromide ion serves as the leaving group, which is displaced by the nucleophilic phenoxide.

The general reaction is as follows: C_6H_5ONa + BrCH_2C(=O)C_6H_4OCH_3 → C_6H_5OCH_2C(=O)C_6H_4OCH_3 + NaBr

Commonly, a base such as potassium carbonate is used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction is typically heated to facilitate the substitution. researchgate.net

Alcohol Formation via Ketone Reduction

The final step in the two-step synthesis is the reduction of the carbonyl group of the intermediate ketone, 2-(2-methoxyphenoxy)-1-(2-methoxyphenyl)ethanone, to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, as it efficiently reduces aldehydes and ketones without affecting other functional groups like ethers. numberanalytics.comumn.edumasterorganicchemistry.comchemguide.co.uk

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. numberanalytics.comresearchgate.net The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield the alcohol. masterorganicchemistry.comvaia.com

The reduction reaction is as follows: 4 C_6H_5OCH_2C(=O)C_6H_4OCH_3 + NaBH_4 + 4 CH_3OH → 4 C_6H_5OCH_2CH(OH)C_6H_4OCH_3 + NaB(OCH_3)_4

Catalytic Approaches in this compound Synthesis

While the primary reactions can be performed stoichiometrically, catalytic methods can enhance efficiency.

In the Williamson ether synthesis step, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic-soluble bromo ketone. The PTC transports the phenoxide ion into the organic phase, accelerating the reaction rate.

For the alcohol formation step, while NaBH₄ is a stoichiometric reagent, catalytic hydrogenation is an alternative for ketone reduction. This would involve a metal catalyst (e.g., palladium, platinum, or ruthenium) and a hydrogen source (e.g., H₂ gas). However, for this specific transformation, NaBH₄ is generally more convenient and chemoselective. masterorganicchemistry.com

In the alternative epoxide ring-opening route, the reaction between 2-(2-methoxyphenyl)oxirane and phenol can be catalyzed by either an acid or a base. researchgate.net Acid catalysis protonates the epoxide oxygen, making it a better leaving group, while base catalysis involves the deprotonation of phenol to form a more potent nucleophile. rsc.orgchemdad.com

Precursors and Intermediate Compounds in this compound Synthesis

The selection of appropriate precursors is critical for a successful synthesis.

For the two-step synthetic route (Route A) , the primary precursors are:

2'-Methoxyacetophenone (B1218423): This commercially available ketone is the starting material for the synthesis of the key intermediate bromo ketone. chemicalbook.com

Phenol: A fundamental aromatic alcohol that provides the phenoxy moiety.

Brominating Agent: Such as N-bromosuccinimide (NBS) or bromine (Br₂), used to synthesize the α-bromo ketone. google.comgoogle.com

The key intermediate in this route is:

2-Bromo-1-(2-methoxyphenyl)ethanone: This α-haloketone is synthesized by the bromination of 2'-methoxyacetophenone. chemdad.comsigmaaldrich.comthermofisher.com This intermediate is crucial as it contains the necessary carbon skeleton and a good leaving group for the subsequent etherification.

2-(2-Methoxyphenoxy)-1-(2-methoxyphenyl)ethanone: This is the ketone formed after the Williamson ether synthesis, which is then reduced to the final product.

For the alternative epoxide ring-opening route (Route B) , the precursors are:

2-(2-Methoxyphenyl)oxirane: This epoxide can be synthesized from 2'-methoxyacetophenone through various methods, such as the Corey-Chaykovsky reaction.

Phenol: As the nucleophile that opens the epoxide ring.

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing reaction time and side products. While specific optimization studies for this compound are not prevalent, general principles from analogous reactions can be applied.

Table 1: Representative Reaction Conditions for the Synthesis of this compound via Route A

| Step | Reactants | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Etherification | 2-Bromo-1-(2-methoxyphenyl)ethanone, Phenol | K₂CO₃ | DMF | 70-110 | 2-8 | 50-95 |

| Reduction | 2-(2-Methoxyphenoxy)-1-(2-methoxyphenyl)ethanone | NaBH₄ | Methanol | 0 - 25 | 1-3 | >90 |

This table presents typical conditions and yields based on analogous reactions and may require optimization for this specific synthesis. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net

For the etherification step , key optimization parameters include the choice of base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, acetonitrile, acetone), and temperature. Aprotic polar solvents generally give better results by solvating the cation of the base without deactivating the nucleophile. wikipedia.org Reaction monitoring by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts. researchgate.net

For the reduction step , the choice of solvent can influence the reaction rate and selectivity. numberanalytics.comnumberanalytics.com While methanol and ethanol are common, other solvents can be used. The stoichiometry of NaBH₄ is also a factor; a slight excess is typically used to ensure complete conversion. Lowering the temperature can sometimes improve selectivity if side reactions are an issue.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The structure of this compound contains a single chiral center at the carbon bearing the hydroxyl group. Therefore, non-stereoselective synthesis will produce a racemic mixture of (R)- and (S)-enantiomers. The synthesis of enantiomerically pure forms requires stereoselective methods.

The most practical approach to obtaining a specific enantiomer is through the asymmetric reduction of the intermediate ketone, 2-(2-methoxyphenoxy)-1-(2-methoxyphenyl)ethanone. Several well-established methods for the catalytic asymmetric reduction of prochiral ketones can be applied:

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). nih.govgoogle.comyoutube.com This technique is highly effective for reducing various ketones to their corresponding alcohols with high enantioselectivity. nih.gov The stereochemical outcome is predictable based on the chirality of the catalyst used. youtube.com

Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst, typically based on ruthenium or rhodium, with a chiral ligand. nih.govwikipedia.org A simple alcohol, such as isopropanol, or formic acid can serve as the hydride source. wikipedia.org This approach is widely used in both laboratory and industrial settings for the synthesis of chiral alcohols. core.ac.uk

Table 2: Catalysts for Stereoselective Ketone Reduction

| Method | Catalyst System | Stoichiometric Reductant | Typical Enantiomeric Excess (ee) (%) |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | >90 |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(I) complexes | Isopropanol or Formic Acid | up to 97 |

This table provides examples of catalyst systems applicable for the stereoselective reduction of the intermediate ketone. nih.govnih.gov

Alternatively, a dynamic kinetic resolution of the intermediate ketone could be employed, where the racemic starting material is converted into a single enantiomer of the product. capes.gov.brnih.gov

The stereoselective synthesis of β-aryloxy alcohols has also been achieved through other routes, such as the kinetic resolution of racemic alcohols, which could be applied post-synthesis to separate the enantiomers of this compound.

Advanced Spectroscopic and Spectrometric Characterization of 1 2 Methoxyphenyl 2 Phenoxyethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with two-dimensional correlation experiments, a complete picture of the molecular framework of 1-(2-Methoxyphenyl)-2-phenoxyethanol can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The aromatic protons of the 2-methoxyphenyl and phenoxy groups typically resonate in the downfield region, generally between δ 6.8 and 7.5 ppm. The specific substitution pattern on each aromatic ring leads to a complex and overlapping set of multiplets. The protons of the 2-methoxyphenyl ring are influenced by the electron-donating methoxy (B1213986) group, while the phenoxy group protons exhibit shifts characteristic of a monosubstituted benzene (B151609) ring.

In the aliphatic region, the methoxy group protons appear as a sharp singlet, typically around δ 3.8 ppm. The protons of the ethanol (B145695) backbone, specifically the methine (CH) and methylene (B1212753) (CH₂) groups, present a more complex pattern due to their diastereotopic nature and coupling to each other. The methine proton, adjacent to the hydroxyl group and the 2-methoxyphenyl ring, would likely appear as a multiplet. The two methylene protons, being diastereotopic, would be expected to show distinct chemical shifts and couple with each other (geminal coupling) as well as with the methine proton (vicinal coupling), resulting in a complex multiplet. The hydroxyl proton (OH) signal can be observed over a wide range of chemical shifts and may appear as a broad or sharp singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (Note: The following data is a representative prediction based on known chemical shift values of similar structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H's (2-methoxyphenyl & phenoxy) | 6.80 - 7.50 | m | 9H |

| Methine H (CH-OH) | 4.90 - 5.10 | m | 1H |

| Methylene H's (CH₂-O) | 3.90 - 4.20 | m | 2H |

| Methoxy H's (O-CH₃) | 3.80 - 3.90 | s | 3H |

| Hydroxyl H (OH) | Variable | s (broad) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The aromatic region of the ¹³C NMR spectrum will display multiple signals corresponding to the carbon atoms of the two phenyl rings. The chemical shifts of these carbons are influenced by their position relative to the substituents (methoxy group, phenoxy group, and the ethanol side chain). The carbon atoms bearing the oxygen substituents (C-O) will be shifted significantly downfield.

The aliphatic carbons will also have characteristic chemical shifts. The methoxy carbon will appear as a sharp signal around δ 55-60 ppm. The methine carbon (CH-OH) and the methylene carbon (CH₂-O) will resonate in the range of δ 70-85 ppm, with their exact positions influenced by the neighboring oxygen atoms.

Table 2: Predicted ¹³C NMR Data for this compound (Note: The following data is a representative prediction based on known chemical shift values of similar structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C's (2-methoxyphenyl & phenoxy) | 110 - 160 |

| Methine C (CH-OH) | 70 - 75 |

| Methylene C (CH₂-O) | 70 - 75 |

| Methoxy C (O-CH₃) | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Studies

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the methine proton and the diastereotopic methylene protons of the ethanol backbone, confirming their adjacent relationship. It would also help in tracing the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in the HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal. This is crucial for assigning the carbons of the ethanol backbone and the protonated carbons of the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass of the molecular ion can be calculated from its chemical formula (C₁₅H₁₆O₃) and compared with the experimentally measured value. This comparison serves as a definitive confirmation of the molecular formula and, by extension, the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample of this compound and for analyzing any potential isomeric impurities.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component.

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy provides a powerful lens through which the structural details of a molecule can be observed. By probing the quantized vibrational energy levels, both infrared (IR) and Raman spectroscopy can identify functional groups, elucidate conformational preferences, and provide insights into intermolecular and intramolecular interactions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to distinct vibrational motions. For this compound, the IR spectrum is expected to be rich and complex, reflecting its various functional groups and structural components.

Key vibrational modes anticipated in the IR spectrum of this compound can be predicted by considering its constituent parts: the 2-methoxyphenyl (guaiacol) moiety and the phenoxyethanol (B1677644) moiety.

Key Predicted IR Absorption Bands for this compound:

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Originating Moiety |

| O-H Stretch | 3600-3200 | Hydroxyl group |

| C-H Stretch (Aromatic) | 3100-3000 | Phenyl & Methoxyphenyl rings |

| C-H Stretch (Aliphatic) | 3000-2850 | Ethyl bridge |

| C-H Stretch (Methoxy) | 2850-2800 | Methoxy group |

| Aromatic C=C Stretch | 1600-1450 | Phenyl & Methoxyphenyl rings |

| C-O-C Stretch (Aryl Ether) | 1270-1230 | Phenoxy & Methoxy groups |

| C-O Stretch (Alcohol) | 1075-1000 | Hydroxyl group |

| C-H Out-of-Plane Bending | 900-675 | Phenyl & Methoxyphenyl rings |

Data compiled from theoretical calculations and experimental spectra of related compounds like guaiacol (B22219) and 2-phenoxyethanol (B1175444). researchgate.netchemicalbook.comresearchgate.netnih.gov

The O-H stretching region is particularly informative. A broad band in the 3400-3200 cm⁻¹ range would suggest the presence of intermolecular hydrogen bonding in the condensed phase. In the gas phase or in dilute non-polar solvents, a sharper band around 3600 cm⁻¹ would indicate a "free" hydroxyl group. The presence of intramolecular hydrogen bonding, where the hydroxyl proton interacts with the oxygen of the methoxy group or the phenoxy group, would lead to a red-shifted and potentially broadened O-H stretching band even in the absence of intermolecular interactions.

The C-O stretching vibrations of the ether linkages and the alcohol group are also diagnostic. The aryl ether C-O-C stretching bands are typically strong and appear in the 1270-1230 cm⁻¹ region. researchgate.net The C-O stretch of the secondary alcohol is expected in the 1075-1000 cm⁻¹ range. The precise positions of these bands can be sensitive to the molecule's conformation.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar moieties and symmetric bonds.

For this compound, the Raman spectrum would provide valuable information, particularly regarding the aromatic rings and the carbon skeleton.

Key Predicted Raman Bands for this compound:

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Originating Moiety |

| Aromatic C-H Stretch | 3100-3000 | Phenyl & Methoxyphenyl rings |

| Aliphatic C-H Stretch | 3000-2850 | Ethyl bridge |

| Ring Breathing (Aromatic) | ~1000 | Phenyl & Methoxyphenyl rings |

| C-C Stretch (Aromatic) | 1600-1580 | Phenyl & Methoxyphenyl rings |

| C-O-C Symmetric Stretch | ~1100 | Ether linkages |

Data compiled from experimental spectra of related compounds like guaiacol and 2-phenoxyethanol. researchgate.netchemicalbook.com

A particularly strong and characteristic feature in the Raman spectrum of aromatic compounds is the ring breathing mode, which typically appears around 1000 cm⁻¹. researchgate.net The presence of two aromatic rings in this compound may give rise to multiple bands in this region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will also be prominent.

Conformational analysis of similar molecules like 2-phenoxyethanol using vibrational spectroscopy has shown that different conformers can exhibit distinct spectral features. researchgate.net For this compound, the relative intensities and positions of certain Raman bands could be used to identify and quantify the populations of different conformers at thermal equilibrium.

Advanced Optical Spectroscopic Techniques for Electronic Structure and Dynamics

While vibrational spectroscopy probes the ground electronic state of a molecule, advanced optical spectroscopic techniques that utilize lasers can provide detailed information about excited electronic states, conformational landscapes, and the dynamics of energy flow within the molecule.

Laser-Induced Fluorescence (LIF) Excitation Spectroscopy

Laser-induced fluorescence (LIF) is a highly sensitive technique used to probe the electronic transitions of molecules in the gas phase. In an LIF experiment, a tunable laser is used to excite molecules from their ground electronic state to a specific vibronic level of an excited electronic state. The subsequent fluorescence emitted as the molecule relaxes back to the ground state is detected. By scanning the laser wavelength and monitoring the total fluorescence, an excitation spectrum is obtained, which reveals the vibronic structure of the excited state.

For this compound, the LIF excitation spectrum would be dominated by the π-π* transitions of the aromatic chromophores. The presence of the methoxy and phenoxy substituents will influence the energy of these transitions. Due to the conformational flexibility of the molecule, the LIF spectrum could potentially show multiple origin bands, each corresponding to a different conformer present in the supersonic jet expansion. The relative intensities of these origin bands would provide information about the relative populations of the different conformers in the cold, isolated environment of the jet.

Dispersed Fluorescence (DF) Spectroscopy

Dispersed fluorescence (DF) spectroscopy, also known as single vibronic level fluorescence (SVLF) spectroscopy, is a powerful technique for mapping the vibrational energy levels of the ground electronic state. In a DF experiment, the excitation laser is fixed on a specific vibronic band in the LIF spectrum, and the resulting fluorescence is dispersed through a monochromator to resolve the emission into its different wavelength components.

By obtaining DF spectra from different excited state vibronic levels, a comprehensive picture of the ground state vibrational modes can be constructed. This is particularly useful for low-frequency vibrations, such as torsional modes involving the ether linkages, which are often difficult to observe in conventional IR or Raman spectroscopy. For this compound, DF spectroscopy could be used to accurately determine the ground state vibrational frequencies and to study the coupling between different vibrational modes.

IR-UV Hole-Burning and IR Dip Spectroscopy

IR-UV hole-burning spectroscopy is a double-resonance technique that allows for the recording of conformer-specific IR spectra. In this experiment, a population "hole" is created in a specific conformer's ground state population by a fixed-frequency UV laser that excites it to an upper electronic state. A tunable IR laser is then scanned, and when it is resonant with a vibrational transition of the selected conformer, it excites the molecules, leading to a depletion of the ground state population. This depletion is observed as a dip in the fluorescence signal induced by the UV laser.

This technique would be invaluable for definitively assigning the vibrational spectra of the different conformers of this compound. By setting the UV laser to the origin band of a specific conformer identified in the LIF spectrum, the IR spectrum of just that conformer can be recorded. This would allow for a detailed analysis of how the vibrational frequencies, particularly the O-H stretch, are affected by the specific intramolecular environment of each conformer. Such data provides direct evidence for the presence and nature of intramolecular hydrogen bonds.

Computational and Theoretical Studies on 1 2 Methoxyphenyl 2 Phenoxyethanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in 1-(2-methoxyphenyl)-2-phenoxyethanol and its relative stability. These methods offer a powerful lens to examine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary tool for computational studies of medium-sized organic molecules like this compound due to its favorable balance between accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties.

Researchers often employ a range of functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, to optimize the geometry of the molecule. These calculations, typically performed with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, DFT calculations are instrumental in identifying the most stable conformers and the energetic barriers between them.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the ether and ethanolamine (B43304) linkages in this compound gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Intramolecular Hydrogen Bonding and Non-Covalent Interactions

A key feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy (B1213986) and phenoxy groups can serve as acceptors. These interactions can lead to the formation of pseudo-cyclic structures, significantly stabilizing certain conformations.

Torsional Potential Energy Surface Mapping

To fully characterize the conformational flexibility, a systematic scan of the torsional potential energy surface is performed. This involves rotating specific dihedral angles of the molecule in a stepwise manner and calculating the energy at each step. The resulting energy profile reveals the low-energy conformers as minima and the transition states between them as maxima. This mapping provides a detailed picture of the molecule's dynamic behavior and the energy barriers for conformational changes.

Simulation of Spectroscopic Properties through Theoretical Calculations

Computational methods are not only used to predict structures but also to simulate various spectroscopic properties. By calculating these properties and comparing them with experimental data, the accuracy of the theoretical model can be validated.

Theoretical calculations of vibrational frequencies, using methods like DFT, can aid in the assignment of bands in infrared (IR) and Raman spectra. Similarly, the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants provides valuable information for interpreting experimental NMR data. Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), offering insights into the UV-Visible absorption spectrum of this compound.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting NMR chemical shifts, aiding in the interpretation of experimental spectra. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve optimizing the molecule's geometry using a selected DFT functional and basis set. Following optimization, the NMR shielding tensors would be calculated. These tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For complex molecules, various computational approaches can be employed. The "logical way" involves calculating the effect of substituent groups on the chemical shift of a parent molecule. pdx.edu For instance, to estimate the chemical shifts in this compound, one could start with the known shifts of phenoxyethanol (B1677644) and then calculate the influence of the 2-methoxyphenyl group. Another, more direct method, is the use of software that employs pre-existing databases and machine learning algorithms to predict shifts based on the molecular structure. nih.gov

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts

Since specific predicted data for this compound is not available, the following table illustrates the kind of data that would be generated. The values are based on typical chemical shift ranges for similar functional groups. pdx.educhemicalbook.comchemicalbook.com

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic Protons (Phenoxy group) | 6.8 - 7.3 |

| Aromatic Protons (Methoxyphenyl group) | 6.8 - 7.4 |

| Methine Proton (-CH(OH)-) | ~4.8 - 5.2 |

| Methylene (B1212753) Protons (-CH₂-O-) | ~4.0 - 4.3 |

| Methoxy Protons (-OCH₃) | ~3.8 |

| Hydroxyl Proton (-OH) | Variable (dependent on solvent and concentration) |

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts

Similarly, predicted ¹³C NMR data would be as follows, based on general principles and data for related structures. ucl.ac.uk

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (C-O, Phenoxy) | 155 - 160 |

| Aromatic Carbons (C-O, Methoxyphenyl) | 150 - 155 |

| Aromatic Carbons (Unsubstituted) | 115 - 130 |

| Methine Carbon (-CH(OH)-) | 70 - 75 |

| Methylene Carbon (-CH₂-O-) | 68 - 72 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Calculation of Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations are crucial for assigning the observed spectral bands to specific molecular motions.

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. This "Hessian" matrix yields the vibrational frequencies and their corresponding normal modes. DFT methods, such as B3LYP, are commonly used for this purpose. nih.gov

For a molecule like this compound, the calculated vibrational spectrum would be complex. Key vibrational modes of interest would include:

O-H stretching of the hydroxyl group.

C-H stretching of the aromatic rings and the aliphatic backbone.

C-O stretching of the ether and alcohol functionalities.

Ring breathing modes of the phenyl and methoxyphenyl groups.

Studies on related molecules, such as 2-phenoxyethanol (B1175444), have shown that the vibrational frequencies can be accurately computed, and the results are in good agreement with experimental data. nih.govresearchgate.net For example, in 2-phenoxyethanol, the characteristic ring band is observed around 996-1006 cm⁻¹. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

This table presents the type of data expected from a vibrational frequency calculation for this compound, with frequency ranges based on known values for similar functional groups. nih.govresearchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

| C-O Ether Stretch | 1200 - 1270 |

| C-O Alcohol Stretch | 1000 - 1100 |

Molecular Dynamics Simulations to Explore Conformational Flexibility

The presence of several rotatable bonds in this compound suggests significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool to explore the accessible conformations and their relative energies over time. nih.gov

An MD simulation would begin by placing the molecule in a simulation box, often with a solvent to mimic experimental conditions. The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. rsc.org This generates a trajectory of atomic positions, from which conformational preferences can be analyzed.

For this compound, key dihedral angles to monitor would be those around the C-C and C-O bonds of the ethanol (B145695) backbone. The simulation would reveal the most stable conformations, the energy barriers between them, and the influence of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygens.

Conformational analysis of related phenoxyalkylamines has demonstrated the utility of such computational methods in understanding structure-activity relationships. nih.gov Studies on similar flexible molecules show that different conformers can have significantly different energies, and the population of these conformers can be influenced by the environment. ufms.br

Electronic Structure and Reactivity Descriptors from Computational Chemistry

Computational chemistry provides a wealth of information about a molecule's electronic structure, which in turn can be used to understand its reactivity. Key descriptors are often derived from the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pcbiochemres.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. worktribe.com

Other reactivity descriptors that can be calculated include:

Electron Density: Shows the distribution of electrons in the molecule, highlighting electron-rich and electron-poor regions.

Electrostatic Potential (ESP) Map: Visualizes the electrostatic potential on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack.

Global Reactivity Descriptors: Such as electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity.

These calculations are typically performed using DFT or other quantum mechanical methods. researchgate.net While specific data for this compound is not available, such studies on other complex organic molecules have provided valuable insights into their chemical behavior. mdpi.com

Chemical Reactivity and Transformational Pathways of 1 2 Methoxyphenyl 2 Phenoxyethanol

Hydrogenolysis Reactions and Catalytic Depolymerization Studies

Hydrogenolysis is a key strategy for lignin (B12514952) depolymerization, targeting the cleavage of C-O bonds to break down the polymer into smaller, more useful aromatic monomers. This process typically requires a catalyst and a hydrogen source.

The β-O-4 aryl ether linkage is the most prevalent bond in the lignin polymer, and its selective cleavage is a primary goal in catalytic depolymerization. The hydrogenolysis of model compounds like 1-(2-methoxyphenyl)-2-phenoxyethanol is instrumental in understanding this cleavage. Studies show that the process can be achieved under relatively mild conditions using specific catalysts. For instance, the β-O-4 bond can be selectively cleaved using hydrogen gas as the hydrogen donor under ambient pressure and neutral conditions. rsc.org The primary products of this cleavage are typically aromatic compounds such as phenol (B47542) and its derivatives.

The mechanism of hydrogenolysis often involves the homolytic cleavage of C-O bonds. mdpi.com In some catalytic systems, the reaction proceeds through a tandem dehydrogenation/reductive ether cleavage pathway. nih.gov This involves an initial ruthenium-catalyzed dehydrogenation of the benzylic alcohol to form the corresponding ketone, followed by a C-O activation and cleavage step. nih.gov This redox-neutral approach is notable as it can proceed without an external hydrogen source. nih.gov

Significant research has focused on developing efficient and selective catalysts for the hydrogenolysis of β-O-4 linkages. Bimetallic nanoparticles have emerged as particularly promising due to synergistic effects between the two metals, leading to enhanced activity and selectivity compared to their monometallic counterparts. rsc.orgresearchgate.net

For example, palladium-nickel (Pd-Ni) bimetallic nanoparticles supported on zirconia (ZrO₂) have demonstrated high efficiency in selectively cleaving the β-O-4 linkage under ambient hydrogen pressure. rsc.orgrsc.org The zirconia support itself is thought to favor the activation of oxygen-containing compounds on its surface. rsc.org Similarly, bimetallic Ni-Ru nanoparticles have shown high lignin conversion rates and remarkable stability, allowing for reuse over multiple cycles without significant loss of activity. mdpi.com Other effective systems include NiMo alloy catalysts supported on alumina (B75360), which have been used for the depolymerization of lignin-rich residues in supercritical ethanol (B145695). aalto.fi Vanadium metal has also been identified as a catalyst capable of cleaving C-O bonds in lignin model compounds, even in water and without high-pressure hydrogen gas. frontiersin.org

Below is a table summarizing the performance of various catalysts in the hydrogenolysis of lignin model compounds.

| Catalyst | Support | Key Findings | Reference |

|---|---|---|---|

| Pd-Ni Bimetallic Nanoparticles | ZrO₂ | Selective cleavage of β-O-4 linkage under ambient H₂ pressure; reusable over 10 times. | rsc.org |

| Ni-Ru Bimetallic Nanoparticles | SiO₂@HPS | High lignin conversion (up to 95%) and monophenol yield (42 wt.%); stable for ten consecutive runs. | mdpi.com |

| NiMo Alloy | γ-Al₂O₃ | Effective for depolymerization of lignin-rich corncob residue in supercritical ethanol. | aalto.fi |

| Vanadium Metal | None (neat or in water) | Catalyzes C-O bond cleavage without external H₂ or organic solvents. | frontiersin.org |

| Ruthenium Complex | Homogeneous | Enables redox-neutral C-O bond cleavage via a tandem dehydrogenation/reductive ether cleavage mechanism. | nih.gov |

Oxidative Transformations of the Alcohol and Ether Functionalities

Oxidative methods provide an alternative route to lignin depolymerization, often targeting both the alcohol and ether groups within the β-O-4 linkage.

Aerobic oxidation, using molecular oxygen as the oxidant, is an attractive and sustainable approach. Studies on β-O-4 lignin models like 2-phenoxyethanol (B1175444) and 1-phenyl-2-phenoxyethanol have been conducted using various catalysts. lanl.gov An oxovanadium complex, (HQ)₂V(O)(O'Pr), has been shown to catalyze the aerobic oxidation of these models. lanl.gov The reaction proceeds more readily in a basic solvent like pyridine (B92270), suggesting a base-assisted mechanism. lanl.gov In contrast, copper-catalyzed systems using CuCl/TEMPO have been found to be less selective, leading to extensive formylation of the substrate. lanl.gov

The mechanisms of oxidative cleavage can be complex and catalyst-dependent. With the vanadium catalyst, the transformation is presumed to start with an initial base-assisted dehydrogenation of the alcohol functionality. lanl.gov This is followed by oxidative cleavage of both C-C and C-O bonds, ultimately yielding products like phenol and formic acid. lanl.gov

In other systems, such as the iodine-mediated oxidation of chalcone (B49325) epoxides (a related structure), the reaction can proceed through a tandem oxidative C-C bond cleavage and acetalization. organic-chemistry.org This process involves the formation of a β-methoxy alcohol intermediate, followed by C-C bond cleavage to produce an α-ketoaldehyde. organic-chemistry.org In anaerobic environments, the cleavage of 2-phenoxyethanol by Acetobacterium sp. involves a unique diol dehydratase-like mechanism. d-nb.infonih.gov A proposed alternative mechanism involves the formation of an α-hydroxyradical, which is known to readily eliminate a β-positioned leaving group, leading to ether bond cleavage. d-nb.infonih.gov

Acid-Catalyzed and Base-Catalyzed Reactions

Both acids and bases can promote the cleavage of the β-O-4 ether linkage, a process known as acidolysis or base-catalyzed cleavage, respectively.

The acid-catalyzed cleavage of non-phenolic β-O-4 model compounds, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, has been studied extensively. researchgate.netresearchgate.net The reaction is initiated by the protonation of the α-hydroxyl group, which is followed by the elimination of a water molecule to form a benzyl (B1604629) cation intermediate. researchgate.netresearchgate.net This cation can then undergo β-proton abstraction to form an enol ether, which is an irreversible rate-determining step. researchgate.net The type of acid used significantly impacts the reaction rate, with the disappearance of the starting material being much faster with hydrobromic acid (HBr) and hydrochloric acid (HCl) compared to sulfuric acid (H₂SO₄). researchgate.netresearchgate.net

Base-catalyzed cleavage of the β-O-4 bond has also been demonstrated. Using a strong base like potassium tert-butoxide in solvents such as tert-butanol (B103910) or dimethylsulfoxide, the β-O-4 bond in a non-phenolic model compound was successfully cleaved at 30°C. researchgate.net The reaction resulted in the liberation of 2-methoxyphenol in near-quantitative yields based on the amount of starting material consumed. researchgate.net More advanced catalytic systems using a combination of bulky organic superbases (like P₄-tBu) and inorganic bases (like K₃PO₄) have been shown to effectively decompose robust polymers containing ether linkages at moderate temperatures. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenyl Moieties

The structure of this compound contains two distinct phenyl rings, each with different substitution patterns that dictate their reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. acs.org In this compound, both the methoxy (B1213986) group on one ring and the phenoxy group's ether linkage on the other are activating substituents.

Reactivity of the 2-Methoxyphenyl Ring: The methoxy group (-OCH₃) is a potent activating group. Through its positive mesomeric (+M) or resonance effect, the oxygen atom's lone pair of electrons increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. ncert.nic.in This makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. quora.com The methoxy group is therefore a strong ortho-, para-director. Given that the substituent is at position 2, the primary sites for electrophilic attack would be position 4 (para to the methoxy group) and position 6 (ortho to the methoxy group). Steric hindrance from the adjacent -CH(OH)CH₂OPh side chain may influence the ratio of substitution at these positions.

Reactivity of the Phenoxy Ring: The aryloxy group (-O-Ar) of the phenoxy moiety is structurally similar to an alkoxy group and also functions as an activating, ortho-, para-director. ncert.nic.in The oxygen atom likewise donates electron density to the attached phenyl ring via resonance, increasing its reactivity towards electrophiles. Substitution will be directed to the ortho and para positions of this ring.

In a competitive reaction, both rings are activated. The relative reactivity would depend on the specific reaction conditions, but both rings are considered electron-rich and susceptible to electrophilic attack.

| Phenyl Moiety | Key Substituent | Effect on Ring | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| 2-Methoxyphenyl | -OCH₃ (Methoxy) | Activating | Ortho, Para | Position 4 (Para), Position 6 (Ortho) |

| Phenoxy | -OCH₂R (Ether) | Activating | Ortho, Para | Ortho and Para positions relative to the ether oxygen |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is significantly less common than EAS and generally requires the aromatic ring to be electron-deficient. wikipedia.org This is typically achieved by the presence of one or more strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (like a halide). nih.govthieme-connect.com

The phenyl moieties in this compound are rendered electron-rich by the activating methoxy and ether substituents. Therefore, they are not susceptible to nucleophilic aromatic substitution under standard conditions. The high kinetic barrier associated with the formation of a high-energy, negatively charged intermediate (a Meisenheimer complex) prevents this reaction pathway. wikipedia.org A strategy involving the generation of a phenoxyl radical to transiently activate a ring toward nucleophilic attack has been reported for halophenols, but this represents a specialized case not directly applicable here. researchgate.net

Chiral Transformations and Resolution Methods

The carbon atom attached to both the hydroxyl group and the 2-methoxyphenyl group in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers. The synthesis and separation of these enantiomers are critical for applications where stereochemistry is important.

Chiral Transformations

The synthesis of enantiomerically pure β-aryloxy alcohols is a significant area of research. Rather than resolving a racemic mixture, modern methods often focus on asymmetric synthesis to produce a single enantiomer directly. A powerful strategy for this is the dynamic kinetic resolution (DKR) of precursor α-aryloxy-substituted ketones. wikipedia.orgresearchgate.net This process typically involves the asymmetric hydrogenation of the ketone using a chiral catalyst, such as a ruthenium-based complex. wikipedia.org The catalyst reduces the ketone to the alcohol with high diastereo- and enantioselectivity, allowing for the formation of the desired chiral alcohol in high enantiomeric excess. wikipedia.orgresearchgate.net

Resolution Methods

When this compound is synthesized without chiral control, it forms a racemic mixture (an equal mixture of both enantiomers). The separation of this mixture into its constituent enantiomers is known as chiral resolution. nih.gov Several methods are applicable for the resolution of chiral alcohols.

Diastereomeric Derivative Formation: This is a classical and widely used method. nih.gov The racemic alcohol is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization or chromatography. For an alcohol, this typically involves esterification with a chiral carboxylic acid (e.g., mandelic acid or tartaric acid derivatives). After separation, the diastereomeric esters are hydrolyzed to yield the separated, enantiomerically pure alcohols. nih.gov

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, most commonly lipases, to perform a kinetic resolution. researchgate.net In a typical procedure, the racemic alcohol is subjected to enantioselective acylation. The enzyme catalyzes the acylation of one enantiomer at a much higher rate than the other. The reaction is stopped at approximately 50% conversion, leaving one enantiomer acylated and the other unreacted. The resulting ester and the unreacted alcohol can then be easily separated.

Chiral Chromatography: This is a direct method for separating enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers of the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated. This technique is highly effective for both analytical determination of enantiomeric excess and for preparative-scale separation.

| Resolution Method | Principle | Key Advantages | Considerations |

|---|---|---|---|

| Diastereomeric Derivative Formation | Conversion to diastereomers with different physical properties, followed by separation (e.g., crystallization). nih.gov | Well-established, can be scaled up. | Requires stoichiometric chiral resolving agent; separation can be difficult; additional steps for formation and cleavage of derivatives. |

| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution (e.g., selective acylation of one enantiomer). researchgate.net | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield for one enantiomer is 50%; requires screening for a suitable enzyme. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct separation, high purity, applicable for analytical and preparative scales. | Can be expensive, especially for large-scale separations; requires method development. |

Role of 1 2 Methoxyphenyl 2 Phenoxyethanol As a Lignin Model Compound in Depolymerization Studies

Mimicry of β-O-4 Lignin (B12514952) Linkages in Biomass Valorization

Lignin's structure is dominated by the β-O-4 (β-aryl ether) linkage, which can account for over 60% of the bonds in hardwood lignin and approximately half in softwood lignin. nih.gov These ether bonds are the primary targets for depolymerization. The compound 1-(2-Methoxyphenyl)-2-phenoxyethanol is a non-phenolic dimeric model that accurately mimics the core features of this crucial linkage.

Its structure contains:

An ether bond at the β-position of the propyl side chain, directly representing the β-O-4 linkage.

A hydroxyl group at the α-position, a common feature in native lignin that influences reactivity.

Two distinct aromatic rings: a 2-methoxyphenyl group (a guaiacyl-type unit) and a phenyl group, allowing for the study of cleavage and subsequent product formation from different lignin subunits.

By using a well-defined molecule like this compound, researchers can study reaction kinetics, mechanisms, and catalyst performance with a level of precision unattainable with heterogeneous lignin polymers. nih.gov Understanding how to efficiently cleave the β-O-4 bond in this model is a foundational step toward designing processes for the valorization of real biomass, which aims to convert the lignin fraction into valuable aromatic chemicals. researchgate.net

Mechanisms of Lignin Degradation Probed Using this compound

Studies using β-O-4 model compounds like this compound have been instrumental in elucidating the chemical pathways of lignin depolymerization. The primary target for degradation is the Cβ-O aryl ether bond. Two principal mechanisms have been explored: hydrogenolysis and oxidation.

Hydrogenolysis: This reductive cleavage is the most common strategy. In this process, the Cβ-O bond is broken with the addition of hydrogen, typically supplied from H₂ gas or a hydrogen-donor solvent (e.g., isopropanol, ethanol). The reaction is catalyzed by various metals and often proceeds without disturbing the aromatic rings, leading to the formation of monomeric phenols.

Mechanistic studies on analogous compounds reveal that the cleavage can also proceed through radical pathways. For instance, the decomposition of the related compound 1-phenyl-2-phenoxyethanol can form a ketyl radical, which is an intermediate in the formation of the corresponding ketone and subsequent cleavage products.

Development of Catalytic Systems for Lignin Depolymerization

The development of efficient and robust catalysts is a major focus of lignin valorization research, and this compound and similar β-O-4 models are indispensable for this work. They serve as standard substrates for screening catalyst activity, selectivity, and stability under various reaction conditions. Catalytic systems are broadly divided into those based on noble metals and more earth-abundant, non-noble metals.

Noble Metal Catalysts: Palladium (Pd), platinum (Pt), and ruthenium (Ru) on supports like activated carbon (C) or alumina (B75360) (Al₂O₃) are highly effective for the hydrogenolysis of the β-O-4 bond. They typically operate under relatively mild conditions and show high conversion rates.

Non-Noble Metal Catalysts: Nickel (Ni) has emerged as a promising, cost-effective alternative. Supported Ni catalysts have demonstrated high efficacy in cleaving C-O bonds. researchgate.net Bimetallic catalysts, such as Ni-based alloys, are also being explored to enhance activity and stability. mdpi.com

The table below summarizes findings from studies on various catalytic systems using representative β-O-4 model compounds, illustrating typical conditions and outcomes.

| Catalyst | Model Compound Type | Solvent | Temp. (°C) | Pressure | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Ni/CaO-H-ZSM-5 | 2-(2-methoxyphenoxy)-1-phenylethanol | Ethanol (B145695) | 140 | 1 MPa H₂ | Low H₂ pressure favored hydrogenolysis over ring hydrogenation. | researchgate.net |

| Pt/Al₂O₃ | Organosolv Lignin (high β-O-4) | Methanol (B129727) | 300 | 5.5 MPa H₂ | Methanol was a more effective solvent than water, inhibiting re-polymerization. | nih.gov |

| NiMo/Al₂O₃ | Lignin-rich Corncob | Supercritical Ethanol | 320 | 27.6 bar H₂ | The NiMo alloy was identified as a key active species for depolymerization. | aalto.fi |

| Ni-CeO₂/H-ZSM-5 | Various Lignins | Methanol | 260 | 4 MPa H₂ | CeO₂ addition improved Ni dispersion and catalytic activity. | mdpi.com |

Product Distribution Analysis from Model Compound Degradation

Analyzing the products from the degradation of this compound provides direct insight into catalyst selectivity and reaction pathways. The cleavage of the Cβ-O ether bond is expected to yield two primary aromatic molecules: guaiacol (B22219) (from the 2-methoxyphenyl ring) and a C₂-substituted phenol (B47542).

Under hydrogenolysis conditions, the typical products are:

Guaiacol

Phenol and/or Cyclohexanol (if ring hydrogenation occurs)

Acetophenone (from oxidation of the α-hydroxyl)

Benzene (B151609) (from further deoxygenation)

Studies on the closely related model 2-phenoxyethanol (B1175444) on a Pt(111) surface showed that under ultra-high vacuum, benzene, carbon monoxide, and hydrogen were the main products, with only small amounts of phenol detected, indicating significant deoxygenation. escholarship.org In anaerobic bacterial degradation, 2-phenoxyethanol was converted to phenol and acetaldehyde. nih.gov

The table below details the product distribution observed in the catalytic conversion of related β-O-4 model compounds.

| Model Compound | Catalyst/Conditions | Primary Aromatic Products | Yield/Selectivity | Reference |

|---|---|---|---|---|

| 2-Phenoxyethanol | Pt(111) surface, UHV | Benzene, Phenol, Carbon Monoxide | Benzene was the major aromatic product; phenol was minor. | escholarship.org |

| 2-(2-methoxyphenoxy)-1-phenylethanol | Ni/CaO-H-ZSM-5, 140°C | Guaiacol, Phenol, Phenylethanol | High conversion to monomeric phenols. | researchgate.net |

| 2-Phenoxyethanol | Acetobacterium sp. (anaerobic) | Phenol, Acetaldehyde (to Acetate) | Demonstrates a biochemical ether cleavage pathway. | nih.gov |

Derivatization Strategies and Synthetic Utility of 1 2 Methoxyphenyl 2 Phenoxyethanol

Synthesis of Novel Organic Compounds through Modification of 1-(2-Methoxyphenyl)-2-phenoxyethanol

The modification of this compound at its key functional groups is a direct route to novel derivatives with potentially unique chemical and physical properties.

The secondary hydroxyl group is a prime site for derivatization through esterification and etherification. These reactions can be employed to introduce a vast array of functional groups, altering the molecule's polarity, steric bulk, and potential for further reactions.

Esterification: Standard esterification protocols can be applied to convert the alcohol into its corresponding esters. This can be achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine, or via acid-catalyzed esterification with carboxylic acids (Fischer esterification). Enzymatic esterification, often utilizing lipases, presents a greener alternative that can offer high selectivity. organic-chemistry.org

Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Table 1: Representative Esterification and Etherification Reactions This table presents potential reactions based on standard organic chemistry principles, as direct experimental data for this specific compound is not widely available.

| Reaction Type | Reagents | Expected Product | Potential Conditions |

|---|---|---|---|

| Acetylation | Acetic Anhydride, Pyridine | 1-(2-Methoxyphenyl)-2-phenoxyethyl acetate | Room temperature, 2-4 hours |

| Benzoylation | Benzoyl Chloride, Triethylamine, Dichloromethane (DCM) | 1-(2-Methoxyphenyl)-2-phenoxyethyl benzoate | 0°C to room temperature, 3-6 hours |

| Methylation | Sodium Hydride (NaH), Methyl Iodide (CH₃I), Tetrahydrofuran (THF) | 1-Methoxy-1-(2-methoxyphenyl)-2-phenoxyethane | 0°C to room temperature, 12-24 hours |

| Benzylation | Potassium tert-butoxide, Benzyl (B1604629) Bromide, THF | 1-(Benzyloxy)-1-(2-methoxyphenyl)-2-phenoxyethane | Room temperature, 12-18 hours |

Oxidation of the secondary alcohol group in this compound would yield the corresponding ketone, 1-(2-methoxyphenyl)-2-phenoxyethan-1-one . A variety of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents (e.g., PCC, PDC) to milder, more modern methods like Swern or Dess-Martin periodinane oxidations.

Research on the closely related analogue, 2-phenoxy-1-phenylethanol, has demonstrated its successful photocatalytic oxidation. In one study, a Cd-MOF/S/Ni–NiO composite material was used to catalyze the oxidation, yielding primarily the corresponding ketone (2-phenoxy-1-phenylethanone) with a 62% yield, alongside cleavage products phenol (B47542) and acetophenone. This suggests that similar photocatalytic methods could be highly effective for oxidizing this compound to its ketone derivative. Further oxidation leading to carboxylic acids would involve the cleavage of the carbon-carbon bond, a more challenging transformation that would likely yield a mixture of benzoic acid and phenoxyacetic acid derivatives.

Table 2: Oxidation Products of a Lignin (B12514952) Model Compound Analogue Data adapted from photocatalytic oxidation studies of 2-phenoxy-1-phenylethanol.

| Starting Material Analogue | Catalyst System | Primary Oxidation Product | Cleavage Products | Yield of Ketone |

|---|---|---|---|---|

| 2-Phenoxy-1-phenylethanol | Cd-MOF/S/Ni–NiO | 2-Phenoxy-1-phenylethanone | Phenol, Acetophenone | 62% |

The two aromatic rings present different electronic environments for electrophilic aromatic substitution.

The 2-Methoxyphenyl Ring: The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho, para-directing group. Electrophilic attack will be strongly favored on this ring, primarily at the C4 and C6 positions (para and ortho to the methoxy group, respectively). The large side chain at C1 may provide some steric hindrance, potentially favoring substitution at the C4 position.

The Phenoxy Ring: The ether oxygen of the phenoxy group is also an activating, ortho, para-director, but it is less activating than the methoxy group.

Therefore, reactions like halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) are expected to occur preferentially on the methoxyphenyl ring. Achieving selective functionalization of the phenoxy ring would require more specialized strategies, such as using a blocking group on the more reactive ring or employing directed metalation techniques.

Use as a Building Block for Complex Molecule Synthesis

This compound is a valuable chiral or prochiral building block for constructing more complex molecules, particularly those of pharmaceutical interest. Its structure is reminiscent of intermediates used in the synthesis of various drugs. For instance, phenoxyethanol (B1677644) derivatives are key intermediates in the synthesis of α-1 adrenoceptor blockers like Silodosin.

The derivatization of the hydroxyl group, as discussed previously, prepares the molecule for coupling reactions. For example, converting the alcohol to a leaving group (e.g., a tosylate or mesylate) would allow for nucleophilic substitution by amines, thiols, or other nucleophiles to build out more complex structures. This strategy is central to the synthesis of many beta-blockers and other pharmaceuticals that contain an amino alcohol pharmacophore linked to an aromatic system.

Chemo-Enzymatic Transformations and Biocatalysis involving this compound

Biocatalysis offers a powerful and green approach to the selective transformation of this compound. Given its chiral center at the carbon bearing the hydroxyl group, enzymatic kinetic resolution is a highly relevant strategy.

Enzymatic Kinetic Resolution: Racemic this compound can be resolved into its separate enantiomers using enzymes, most commonly lipases such as Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozym 435) or lipases from Pseudomonas species. wikipedia.org In a typical resolution, the enzyme selectively catalyzes the acylation of one enantiomer in the presence of an acyl donor (like vinyl acetate), leaving the other enantiomer unreacted.

This process would yield one enantiomer as an ester (e.g., (R)-1-(2-Methoxyphenyl)-2-phenoxyethyl acetate) and the other as the unreacted alcohol (e.g., (S)-1-(2-Methoxyphenyl)-2-phenoxyethanol). These enantiopure products are highly valuable chiral building blocks for the asymmetric synthesis of bioactive molecules.

Table 3: Hypothetical Chemo-Enzymatic Kinetic Resolution This table illustrates the expected outcome of a lipase-catalyzed kinetic resolution based on common methodologies.

| Starting Material | Enzyme | Acyl Donor | Product 1 (Ester) | Product 2 (Alcohol) |

|---|---|---|---|---|

| (±)-1-(2-Methoxyphenyl)-2-phenoxyethanol | Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | (R)-1-(2-Methoxyphenyl)-2-phenoxyethyl acetate | (S)-1-(2-Methoxyphenyl)-2-phenoxyethanol |

An in-depth analysis of the future research trajectories for the chemical compound this compound reveals several promising and critical areas of investigation. As a significant model compound representing the most abundant β-O-4 aryl ether linkage in lignin, its study is pivotal for the advancement of biorefinery technologies aimed at converting lignin into valuable aromatic chemicals. acs.orgnih.gov Future research is poised to enhance the efficiency, sustainability, and scope of applications derived from this foundational structure.

Future Directions and Emerging Research Avenues for 1 2 Methoxyphenyl 2 Phenoxyethanol Research

The exploration of 1-(2-Methoxyphenyl)-2-phenoxyethanol and its reactions serves as a cornerstone for understanding the complex chemistry of lignin (B12514952) depolymerization. nih.gov Emerging research is focused on overcoming the challenges of recalcitrant C-C bonds and improving the selectivity of C-O bond cleavage. rsc.org The following sections outline key future directions that promise to shape the landscape of lignin valorization and aromatic chemical production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.